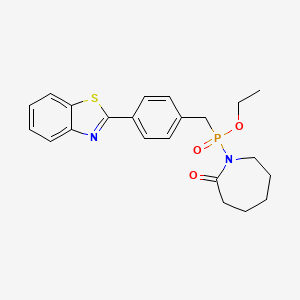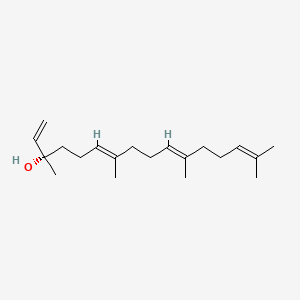
(+)-Geranyllinalool
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Geranyllinalool is a naturally occurring diterpene alcohol found in various plants. It is known for its pleasant floral aroma and is commonly used in the fragrance industry. This compound plays a significant role in plant defense mechanisms and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Geranyllinalool can be synthesized through several methods. One common approach involves the use of geraniol and linalool as starting materials. The synthesis typically involves a series of reactions, including oxidation, reduction, and isomerization, under controlled conditions. Catalysts such as palladium or platinum are often used to facilitate these reactions.
Industrial Production Methods
In industrial settings, this compound is produced through the extraction of essential oils from plants like lavender, rosewood, and coriander. The extraction process involves steam distillation or solvent extraction, followed by purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(+)-Geranyllinalool undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding aldehyde or ketone.
Reduction: Reduction reactions can produce different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+)-Geranyllinalool has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have shown its role in plant defense mechanisms and its potential as an insect repellent.
Medicine: Research indicates that this compound has anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (+)-Geranyllinalool involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. The compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial properties. Additionally, its interaction with cellular signaling pathways plays a role in its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar structure and aroma.
Linalool: A terpene alcohol with a floral scent, commonly found in essential oils.
Nerol: An isomer of geraniol with similar properties.
Uniqueness of (+)-Geranyllinalool
This compound is unique due to its specific combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
157008-64-5 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(3S,6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m1/s1 |
InChI Key |
IQDXAJNQKSIPGB-WAYIDIRISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


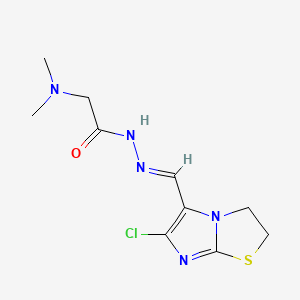

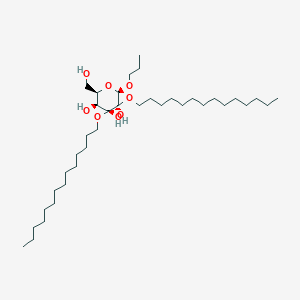

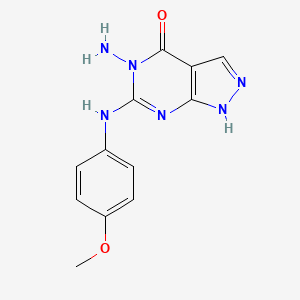

![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
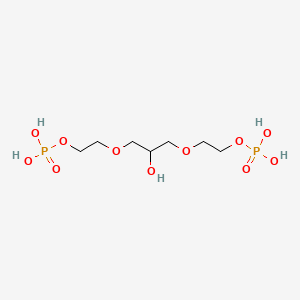

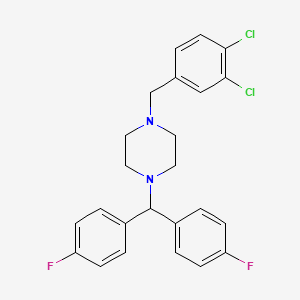
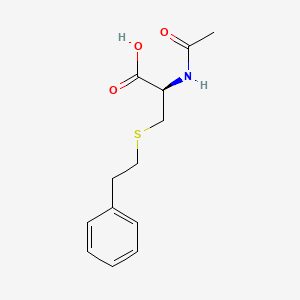
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)
